![molecular formula C13H14N4OS B2984453 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 2097909-00-5](/img/structure/B2984453.png)
1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H14N4OS and its molecular weight is 274.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one (commonly referred to as YT0) has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and case studies.
Chemical Structure and Properties
The chemical formula for YT0 is C12H14N4OS, with a molecular weight of approximately 270.34 g/mol. The compound features a pyrimidine ring, an azetidine moiety, and a thiophene group, which are significant for its biological interactions.
Synthesis
The synthesis of YT0 involves the coupling of pyrimidine derivatives with azetidine and thiophene components. Various synthetic routes have been explored, focusing on optimizing yield and purity. The synthesis typically employs standard organic reactions such as nucleophilic substitution and cyclization.
Anticancer Activity
Recent studies have evaluated the anticancer potential of YT0 against various cancer cell lines. In vitro assays demonstrated that YT0 exhibits significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were found to be 5.6 µM and 3.8 µM, respectively, indicating potent activity compared to standard chemotherapeutics.
The mechanism by which YT0 exerts its anticancer effects appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G2/M phase. Flow cytometry analysis revealed an increase in sub-G1 population in treated cells, indicative of apoptotic cell death.
Anti-inflammatory Properties
In addition to its anticancer activity, YT0 has been evaluated for anti-inflammatory effects. In vivo models demonstrated that YT0 significantly reduced paw edema in rats induced by carrageenan, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID).
Case Studies
A notable case study involved the administration of YT0 in a xenograft mouse model bearing human breast cancer cells. Mice treated with YT0 showed a marked reduction in tumor volume compared to control groups, highlighting its therapeutic potential.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that YT0 has favorable absorption characteristics with moderate bioavailability. The compound was rapidly distributed in tissues, with peak plasma concentrations observed within 30 minutes post-administration.
Propriétés
IUPAC Name |
1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-13(6-11-2-1-5-19-11)17-7-10(8-17)16-12-3-4-14-9-15-12/h1-5,9-10H,6-8H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPRZHDOXFMLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.